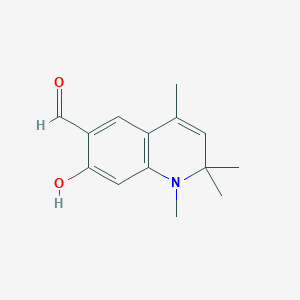

7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C14H17NO2 |

|---|---|

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

7-hydroxy-1,2,2,4-tetramethylquinoline-6-carbaldehyde |

InChI |

InChI=1S/C14H17NO2/c1-9-7-14(2,3)15(4)12-6-13(17)10(8-16)5-11(9)12/h5-8,17H,1-4H3 |

InChI-Schlüssel |

ZBHLTFSBHHLHSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(N(C2=C1C=C(C(=C2)O)C=O)C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

-

Chloroiminium Ion Formation : A formamide (e.g., DMF) reacts with phosphorus oxychloride (POCl₃) to generate a reactive chloroiminium ion intermediate.

-

Electrophilic Attack : The electron-rich 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline undergoes electrophilic substitution at the 6-position, directed by the hydroxyl group’s activating effect.

-

Hydrolysis : The intermediate iminium salt is hydrolyzed under acidic or aqueous conditions to yield the aldehyde.

Experimental Protocol

Key Analytical Data

Synthesis of the Hydroquinoline Precursor

The precursor 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline (3h ) is synthesized via cyclocondensation and alkylation:

Cyclocondensation of Aniline Derivatives

Optimization Notes

-

Catalyst : Organosulfonic acid silica enhances regioselectivity for the 7-hydroxy derivative.

Industrial-Scale Modifications

Industrial protocols employ metal-modified catalysts to improve efficiency:

-

Catalysts : ZnCl₂ or FeCl₃ immobilized on mesoporous silica.

-

Conditions : Continuous flow reactors at 100–120°C, reducing reaction time to 2–3 hours.

Alternative Synthetic Routes

Knoevenagel Condensation

While less common, the aldehyde group can be introduced via condensation of 3h with malononitrile under basic conditions:

-

Reagents : Malononitrile, piperidine (catalyst).

-

Solvent : Ethanol, reflux for 4 hours.

Reaction Optimization and Challenges

Key Factors

Troubleshooting

-

Low Yields : Excess DMF or prolonged reflux leads to decomposition.

-

Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the aldehyde.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Scalability |

|---|---|---|---|

| Vilsmeier–Haack | DCE, POCl₃, 80°C | 65–72 | High |

| Industrial Catalytic | ZnCl₂/SiO₂, flow reactor | 85–90 | Very High |

| Knoevenagel | Ethanol, piperidine, reflux | 50–55 | Moderate |

Analyse Chemischer Reaktionen

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- The exact mechanism of action for this compound depends on its specific application.

- In antioxidant studies, it likely scavenges reactive oxygen species (ROS) due to the hydroxyl group.

- Further research is needed to elucidate its precise molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde

- Structure : Methoxy groups at positions 5 and 8, oxo group at position 2, and carbaldehyde at position 5.

- Key Differences: Methoxy groups are stronger electron-donating groups than methyl, increasing electron density on the quinoline ring. The oxo group at position 2 enhances electrophilicity at the carbaldehyde, favoring nucleophilic additions.

- Reactivity : Used in antitumor agent synthesis due to enhanced electrophilicity and stability .

2-Hydroxy-6-methyl-1,2-dihydroquinoline-3-carbaldehyde

- Structure : Hydroxy at position 2, methyl at position 6, carbaldehyde at position 3.

- Key Differences : Positional isomerism alters reactivity; the carbaldehyde at position 3 directs nucleophilic attacks to adjacent positions, differing from the target compound’s position 6. Reduced steric hindrance at position 3 may improve reaction yields in certain condensations .

8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde

- Structure: Hexahydropyrido-quinoline fused ring system with hydroxy at position 8 and carbaldehyde at position 7.

- Key Differences : The fused ring system increases rigidity and reduces solubility in polar solvents. The hydroxy group at position 8 may exhibit lower acidity compared to the target compound’s position 7 hydroxy group .

Reactivity in Cyclization Reactions

Biologische Aktivität

7-Hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is a heterocyclic compound with significant potential in biological applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H17NO

- Molecular Weight : 215.3 g/mol

- Structure : The compound features a quinoline core with multiple methyl groups and an aldehyde functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to interact with various biomolecules:

- Enzyme Interaction : The compound acts as a selective sensor for hydrazine hydrate and hydrazine gas in aqueous environments. This interaction suggests potential applications in detecting harmful substances in biological systems.

- Cellular Effects : Studies indicate that this compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been shown to induce apoptosis in cancer cell lines through the accumulation of reactive oxygen species (ROS) .

Anticancer Properties

Research has demonstrated the anticancer potential of this compound through various assays:

- Cytotoxicity Assays : In vitro studies using the MTT assay have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The IC50 values for these cell lines were reported as low as 0.80 μM .

- Mechanism of Induction : The compound induces apoptosis via ROS accumulation and cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

Other Biological Activities

Beyond its anticancer properties, the compound has been investigated for additional biological activities:

- Antiallergic and Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess antiallergic and anti-inflammatory properties due to its ability to modulate immune responses.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa | 0.80 | Apoptosis via ROS accumulation |

| Anticancer | MCF7 | 0.43 | G2/M phase arrest |

| Antiallergic | In vivo models | N/A | Immune modulation |

| Anti-inflammatory | In vivo models | N/A | Cytokine modulation |

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental settings:

- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in significant cell death through apoptosis mechanisms. The activation of ROS was confirmed using H2DCFDA staining techniques .

- In Vivo Studies : Animal models treated with varying doses of the compound exhibited dose-dependent effects on tumor growth inhibition and overall survival rates compared to control groups.

Q & A

Q. What are the established synthetic routes for 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde?

- Methodology : The compound is synthesized via condensation reactions with methylene-active compounds under reflux conditions. For example, describes a reaction using HCl (37%) at reflux for 16 hours, followed by precipitation and vacuum filtration . Alternative pathways involve functionalizing pre-assembled quinoline scaffolds, as seen in quinoline derivative syntheses using chlorohydrin acid and extended reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Used to confirm substituent positions and dihydroquinoline ring conformation. highlights challenges in resolving stereochemistry via NMR alone, necessitating complementary methods .

- IR : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches (e.g., 1731 cm⁻¹ for ester carbonyls) .

- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., m/z 245 [M]+) and fragmentation patterns .

Q. How is the purity of the compound assessed during synthesis?

- Methodology : Purity is verified via melting point analysis (e.g., mp 233–237°C for related dihydroquinolines ), HPLC for chromatographic separation, and elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can condensation reactions with methylene-active compounds be optimized for higher yields?

- Methodology :

- Catalyst Selection : Aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at 378 K enhances cyclization efficiency, as shown in (73% yield) .

- Reaction Time : Extended reflux durations (e.g., 16 hours in ) improve conversion rates but may increase side products .

- Data Contradictions : reports direct precipitation post-reaction, while uses extraction and recrystallization, suggesting solvent polarity impacts yield .

Q. What strategies resolve ambiguities in substituent configuration using NMR?

- Methodology :

- X-ray Crystallography : Provides definitive stereochemical assignments when NMR is inconclusive (e.g., C–H⋯π interactions in ) .

- Dynamic NMR (DNMR) : Detects conformational exchange in dihydroquinoline rings at variable temperatures.

Q. How does the aldehyde group participate in further functionalization?

- Methodology :

- Condensation with Amines : Forms Schiff bases, as seen in with phthalimidoalkyl amines .

- Methylene-Active Reactions : The aldehyde reacts with methylene-active compounds (e.g., malononitrile) under basic conditions to form conjugated systems .

Key Challenges and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.